![molecular formula C11H8OS2 B1638190 1,3-Di-2-thienyl-2-propen-1-one CAS No. 2309-48-0](/img/structure/B1638190.png)
1,3-Di-2-thienyl-2-propen-1-one
Overview
Description
1,3-Di-2-thienyl-2-propen-1-one is a chemical compound with the molecular formula C11H8OS2 . It has a molecular weight of 220.3 g/mol . The IUPAC name for this compound is (E)-1,3-dithiophen-2-ylprop-2-en-1-one .
Synthesis Analysis
The synthesis of 1,3-diphenyl-2-propen-1-one derivatives, which are structurally similar to this compound, involves the Grignard reaction of an aldehyde and an oxidation reaction . Another method involves a Claisen-Schmidt condensation reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon α, β-unsaturated carbonyl system . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Characterization
1,3-Di-2-thienyl-2-propen-1-one and similar thienyl-containing compounds have been synthesized and characterized for various properties. For instance, Conradie et al. (2008) studied the synthesis, characterization, crystal structure, and keto-enol kinetics of thienyl-containing β-diketones, which included similar compounds (Conradie, Muller, & Conradie, 2008). These studies are foundational for understanding the basic chemical properties and potential applications of these compounds.
Crystal Structure and Nonlinear Optical Properties
Significant research has been conducted into the crystal structures and properties of thienyl chalcone derivatives, including 1,3-di(2-thienyl)-propen-1-one. Su Genbo et al. (1996) analyzed the crystal structures of several substituted thienyl chalcones and found them to form noncentrosymmetric structures, exhibiting high second harmonic generation (SHG) activity (Su Genbo, He You-ping, Li Zhengdong, & Jang Rihong, 1996). These findings suggest potential applications in the field of nonlinear optics.
Photochromic Reactions
In the field of photochemistry, certain thienyl derivatives have been found to undergo reversible photochromic reactions. Irie et al. (2000) studied derivatives of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and found that they exhibit reversible photochromism, changing color upon exposure to different wavelengths of light (Irie, Lifka, & Kobatake, et al., 2000). This property is of interest for developing new materials in photonic technologies.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can react with a variety of other compounds due to its polarity .
Mode of Action
1,3-Di-2-thienyl-2-propen-1-one, also known as Thiophene-2-acrolein-1-one, is an organic compound that exhibits polarity . This allows it to undergo a series of chemical reactions with other compounds. For instance, it can react with amines to produce nucleophilic addition products . It can also undergo nucleophilic addition reactions with aldehydes or ketones .
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, its reactivity may be affected by the presence of other compounds in the environment.
properties
IUPAC Name |
(E)-1,3-dithiophen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGHDMFZMUUPQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2309-48-0 | |
Record name | 1,3-Di-2-thienyl-2-propen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2309-48-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-di-2-thienyl-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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